molecular formula C18H24FN3O3 B2925832 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(3-methoxypropyl)pyrrolidine-2,5-dione CAS No. 924865-49-6

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(3-methoxypropyl)pyrrolidine-2,5-dione

Cat. No.: B2925832
CAS No.: 924865-49-6
M. Wt: 349.406
InChI Key: OZAKNOAVLOZJOW-UHFFFAOYSA-N
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Description

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(3-methoxypropyl)pyrrolidine-2,5-dione is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 4-fluorophenylpiperazine moiety and a 3-methoxypropyl chain. The compound’s design likely aims to modulate receptor affinity (e.g., serotonin or dopamine receptors) due to the piperazine moiety, while the 3-methoxypropyl chain may influence pharmacokinetic properties such as solubility and bioavailability.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(3-methoxypropyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O3/c1-25-12-2-7-22-17(23)13-16(18(22)24)21-10-8-20(9-11-21)15-5-3-14(19)4-6-15/h3-6,16H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAKNOAVLOZJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(3-methoxypropyl)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the fluorophenyl and methoxypropyl groups. Common reagents used in these reactions include fluorobenzene, piperazine, and various alkylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(3-methoxypropyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(3-methoxypropyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several classes of pharmacologically active molecules. Key comparisons include:

Pyrrolidine-2,5-dione Derivatives with Piperazine Substituents

Compound Name Core Structure Piperazine Substituent Side Chain Pharmacological Activity Yield (%) Melting Point (°C)
Target Compound : 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(3-methoxypropyl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 4-Fluorophenyl 3-Methoxypropyl Unknown (presumed CNS modulation) N/A N/A
Compound 6 () Pyrrolidine-2,5-dione 3-(Trifluoromethyl)phenyl 3-Morpholinopropyl Antiallodynic (30 mg/kg), no sedation at 30 mg/kg N/A N/A
Compound 3 () Pyrrolidine-2,5-dione 3-Methylthiophen-2-yl 2-Morpholinoethyl Weak thermal hyperalgesia inhibition N/A N/A
Compound 4f () Pyrrolidine-2,5-dione 5-Methoxyindol-3-yl (Piperidine) 3-Methoxypropyl analog Unknown 93.8 100–109
  • Key Observations: The 4-fluorophenyl group on the target compound’s piperazine may enhance selectivity for serotonin receptors compared to bulkier substituents (e.g., 3-trifluoromethylphenyl in Compound 6) .

Diazaspiro[4.5]decane-2,4-dione Derivatives ()

Compounds 13 and 14 in feature a diazaspiro core instead of pyrrolidine-2,5-dione but retain the piperazine moiety. For example:

  • Compound 14 : 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
    • Structural Divergence : The spirocyclic core may confer rigidity, altering receptor binding kinetics compared to the flexible pyrrolidine-2,5-dione scaffold .

Antinociceptive and Sedative Effects

  • Target Compound: No direct data available.
  • Compound 6 () : Exhibits antiallodynic activity at 30 mg/kg without affecting locomotor activity, suggesting a favorable therapeutic window .
  • Compound 3 () : Attenuates tactile allodynia but shows minimal efficacy against thermal hyperalgesia, highlighting structure-activity dependencies .

Biological Activity

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(3-methoxypropyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the compound's biological properties, including its synthesis, mechanisms of action, and research findings.

  • Molecular Formula : C21H22F N3O2
  • Molecular Weight : 367.42 g/mol
  • Structure : The compound features a pyrrolidine core substituted with a piperazine moiety and a fluorophenyl group, which may contribute to its biological activity.

Antitumor Activity

Research indicates that derivatives of piperazine compounds, including those similar to this compound, exhibit significant antitumor properties. A study synthesized various piperazine derivatives and evaluated their cytotoxic effects against cancer cell lines. The results showed that certain compounds inhibited cell proliferation effectively, suggesting potential for further development as anticancer agents .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. In vitro studies demonstrated that related piperazine derivatives displayed activity against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

The biological activity of this compound may be attributed to its interaction with neurotransmitter receptors and transporters. Compounds with similar structures have been shown to act as inhibitors of dopamine uptake in the central nervous system, indicating potential neuropharmacological applications .

Case Studies

  • Antitumor Efficacy : A derivative was tested on human cancer cell lines, showing IC50 values in the micromolar range, indicating promising antitumor activity. Further studies are required to elucidate the specific pathways involved .
  • Antimicrobial Testing : The compound was subjected to disk diffusion assays against Staphylococcus aureus and Candida albicans, yielding zones of inhibition comparable to standard antibiotics, thus supporting its potential as an antimicrobial agent .

Data Tables

PropertyValue
Molecular FormulaC21H22F N3O2
Molecular Weight367.42 g/mol
LogP2.4309
Polar Surface Area35.248 Ų
Hydrogen Bond Acceptors5

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